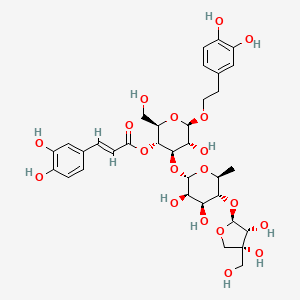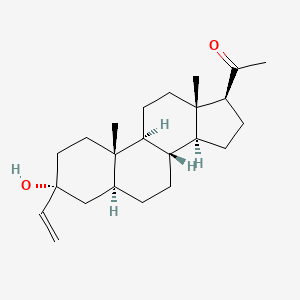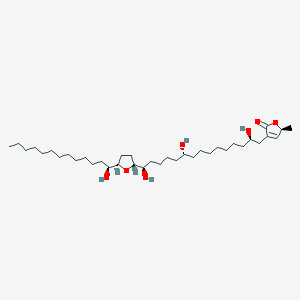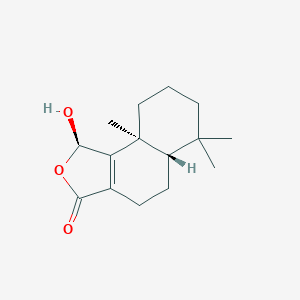
Gnetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gnetal is a natural product found in Gnetum gnemonoides with data available.
Scientific Research Applications
Phylogenetic Analysis and Evolutionary Relationships
Gnetales, a group of gymnosperms, are significant in the study of plant evolution and phylogeny. Research suggests various relationships between Gnetales and other plant groups, shedding light on evolutionary pathways.
- Phylogenetic Position : Gnetales are considered monophyletic and closely related to angiosperms and Bennettitales. Molecular analyses, however, show mixed results regarding their relationship with angiosperms, leading to debates on whether their flower-like structures are primitive or reduced (Doyle, 1996).
- Systematic Position : Studies using nuclear and chloroplast DNA to determine the systematic position of Gnetales suggest they are monophyletic with conifers. This challenges the traditional view of their close relationship with angiosperms (Rydin, Källersjö, & Friis, 2002).
- Genomic Analysis : Analysis of mitochondrial, nuclear, and chloroplast genomes implies a close relationship between Gnetales and conifers, particularly the Pinaceae family. This suggests that similarities between angiosperms and Gnetales, like double fertilization, might have arisen independently (Chaw et al., 2000).
Anatomical and Morphological Studies
The unique anatomy and morphology of Gnetales provide insights into the diversity and evolution of seed plants.
- Anatomical Features : Gnetales show specific wood, bark, and stem anatomical features that contribute to understanding their ecological adaptations, phylogenetic relationships, and systematic classification. These features offer comparative data with other seed plant groups (Carlquist, 1996).
- Fossil Studies : Fossils of chlamydospermous seeds from the Early Cretaceous era provide information on the diversity and abundance of extinct gnetalean relatives. These findings enhance understanding of Mesozoic vegetation and the evolutionary history of Gnetales (Friis, Crane, & Pedersen, 2019).
Ecological and Biological Significance
The ecological roles and biological aspects of Gnetales are vital for understanding plant-environment interactions and evolutionary adaptations.
- Loss of Plastid Genes : The absence of plastid ndh genes in both Gnetales and the Pinaceae family of conifers suggests either a significant shared evolutionary trait or a convergent evolutionary event. This genetic characteristic helps in understanding plant genome evolution and phylogenetic relationships (Braukmann, Kuzmina, & Stefanović, 2009).
properties
Molecular Formula |
C21H16O6 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C21H16O6/c22-10-11-5-17(26)20-18(6-11)27-21(12-1-3-14(23)4-2-12)19(20)13-7-15(24)9-16(25)8-13/h1-10,19,21,23-26H/t19-,21+/m0/s1 |
InChI Key |
OQPLDSDBGSRXSC-PZJWPPBQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O |
synonyms |
gnetal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)
